methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate
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Overview
Description
Methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring. The tetraazole ring can be introduced through a [3+2] cycloaddition reaction between an azide and an alkyne. The final step involves the esterification of the carboxylic acid group with methanol to form the carboxylate ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production by employing continuous-flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of metal-free catalysts and environmentally benign solvents can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated benzothiazole derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The benzothiazole and tetraazole rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but contains a triazole ring instead of a tetraazole ring.
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid: Contains a triazole ring and an acetic acid group.
1,2,3-Triazole derivatives: Share the triazole ring but differ in the substitution pattern and functional groups.
Uniqueness
Methyl 2-{[3-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-benzothiazole-6-carboxylate is unique due to the presence of both benzothiazole and tetraazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H12N6O3S |
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Molecular Weight |
332.34 g/mol |
IUPAC Name |
methyl 2-[3-(tetrazol-1-yl)propanoylamino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C13H12N6O3S/c1-22-12(21)8-2-3-9-10(6-8)23-13(15-9)16-11(20)4-5-19-7-14-17-18-19/h2-3,6-7H,4-5H2,1H3,(H,15,16,20) |
InChI Key |
RAGHDUAJMGYVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
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